Home > Products > Building Blocks P14819 > Procainamide 4-hydroxylamine
Procainamide 4-hydroxylamine - 95576-27-5

Procainamide 4-hydroxylamine

Catalog Number: EVT-400293
CAS Number: 95576-27-5
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Procainamide 4-hydroxylamine is a benzamide obtained via formal condensation of 4-hydroxylaminobenzoic acid and 2-(diethylamino)ethylamine; a metabolite in liver microsomes. It has a role as a drug metabolite. It is a member of benzamides and a member of hydroxylamines.

Procainamide

Compound Description: Procainamide is a sodium channel blocker used as an antiarrhythmic agent to treat various atrial and ventricular arrhythmias .

Relevance: Procainamide is the parent compound of Procainamide 4-hydroxylamine. Procainamide is metabolized in the liver to Procainamide 4-hydroxylamine and Nitrosoprocainamide, both of which are reactive metabolites that covalently bind to proteins . This metabolic pathway is significant because it is implicated in the toxicities of Procainamide, including drug-induced lupus and agranulocytosis .


N-Acetylprocainamide

Compound Description: N-Acetylprocainamide (NAPA) is a major metabolite of Procainamide . NAPA also exhibits antiarrhythmic properties and is often monitored alongside Procainamide in therapeutic drug monitoring .


Nitrosoprocainamide

Compound Description: Nitrosoprocainamide is a reactive metabolite of Procainamide formed by the further oxidation of Procainamide 4-hydroxylamine . Like Procainamide 4-hydroxylamine, it is also implicated in the development of procainamide-induced lupus .


Nitroprocainamide

Compound Description: Nitroprocainamide (NPA) is a stable decomposition product of the reactive metabolites, Procainamide 4-hydroxylamine and Nitrosoprocainamide .

Relevance: While not directly involved in the toxic effects, Nitroprocainamide serves as a measurable marker of Procainamide 4-hydroxylamine and Nitrosoprocainamide formation in vivo . Its presence in urine provides indirect evidence of the N-oxidation of Procainamide and the formation of its reactive metabolites.


3-Chloroprocainamide

Compound Description: 3-Chloroprocainamide is a product formed from the spontaneous rearrangement of N-chloroprocainamide .


N-Chloroprocainamide

Compound Description: N-Chloroprocainamide is a highly reactive metabolite of Procainamide formed in the presence of Myeloperoxidase and chloride ions .

Overview

Procainamide 4-hydroxylamine is a significant metabolite of procainamide, a class Ia antiarrhythmic agent. This compound is notable for its role in the metabolism of procainamide and its association with various pharmacological effects and toxicities. The formation of procainamide 4-hydroxylamine is particularly relevant in the context of drug-induced lupus erythematosus and other adverse reactions linked to procainamide therapy.

Source

Procainamide is synthesized from p-aminobenzoic acid and is primarily used to treat ventricular arrhythmias. Its metabolism involves various pathways, leading to the formation of different metabolites, including procainamide 4-hydroxylamine, which can exhibit cytotoxic properties.

Classification

Procainamide 4-hydroxylamine falls under the category of aromatic amines and is classified as a hydroxylamine derivative. It is recognized for its potential role in drug metabolism and toxicity.

Synthesis Analysis

Methods

The synthesis of procainamide 4-hydroxylamine typically occurs through metabolic processes rather than direct chemical synthesis. In vivo, procainamide undergoes N-hydroxylation, primarily facilitated by cytochrome P450 enzymes. This reaction converts procainamide into its hydroxylamine form.

Technical Details

  1. Enzymatic Conversion: The primary pathway involves the oxidation of procainamide's amine group to form the hydroxylamine. This process is mediated by enzymes such as cytochrome P450.
  2. Metabolic Activation: The activated neutrophils can convert procainamide to its hydroxylamine metabolite, which has been shown to exhibit cytotoxic effects on lymphocytes and may contribute to autoimmune responses.
Molecular Structure Analysis

Structure

Procainamide 4-hydroxylamine has a molecular structure characterized by a hydroxylamine functional group attached to the aromatic ring of procainamide. The structural formula can be represented as follows:

  • Chemical Formula: C13_{13}H17_{17}N3_{3}O
  • Molecular Weight: Approximately 235.29 g/mol

Data

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its molecular characteristics and confirming its identity as a metabolite of procainamide.

Chemical Reactions Analysis

Reactions

Procainamide 4-hydroxylamine participates in several chemical reactions, particularly in biological systems:

  1. Oxidation: The conversion of procainamide to procainamide 4-hydroxylamine involves oxidative processes where the primary amine is transformed into a hydroxylamine.
  2. Cytotoxicity: This metabolite can react with cellular components, leading to oxidative stress and potential damage to lymphocytes, contributing to autoimmune conditions.

Technical Details

The formation of hydroxylamines from primary amines typically involves:

  • N-Hydroxylation: This reaction introduces an -OH group onto the nitrogen atom, altering the compound's reactivity and biological activity.
Mechanism of Action

Process

Procainamide 4-hydroxylamine exerts its effects through several mechanisms:

  1. Cytotoxic Activity: The compound can induce apoptosis in lymphocytes by generating reactive oxygen species, leading to cell death.
  2. Immune Modulation: It may alter immune responses by modifying protein structures, potentially leading to the formation of autoantibodies associated with lupus-like syndromes.

Data

Studies have demonstrated that neutrophils activated with opsonized zymosan can metabolize procainamide into this cytotoxic form, highlighting its role in drug-induced toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Procainamide 4-hydroxylamine is typically a crystalline solid.
  • Solubility: It is soluble in polar solvents such as water and methanol due to its polar hydroxylamine group.

Chemical Properties

  • Stability: Hydroxylamines are generally stable under neutral pH but can decompose under acidic or basic conditions.
  • Reactivity: Procainamide 4-hydroxylamine can participate in redox reactions due to its ability to donate electrons.
Applications

Scientific Uses

Procainamide 4-hydroxylamine serves important roles in pharmacological research:

  • Toxicology Studies: It is utilized in studies investigating drug metabolism and associated toxicities, particularly concerning autoimmune reactions.
  • Biomarker Research: Due to its cytotoxic properties, it may serve as a biomarker for assessing drug-induced lupus erythematosus in patients undergoing procainamide therapy.
Metabolic Pathways of Procainamide 4-Hydroxylamine

Hepatic vs. Extracellular Metabolic Routes

Procainamide 4-hydroxylamine (PAHA) is generated through distinct biochemical pathways classified by their cellular localization and enzymatic machinery. Hepatic metabolism primarily involves cytochrome P450 enzymes, with CYP2D6 identified as the principal isoform responsible for procainamide N-hydroxylation in human liver microsomes. This enzymatic conversion requires NADPH and oxygen, is inhibited by carbon monoxide and cimetidine (a cytochrome P450 inhibitor), and demonstrates classic Michaelis-Menten kinetics [2] [4] [6].

In contrast, extracellular PAHA biosynthesis occurs predominantly in immune cells, specifically within activated neutrophils and monocytes. This pathway operates independently of the hepatic P450 system and is characterized by its dependence on inflammatory stimuli. Crucially, PAHA is undetectable in incubations with non-activated neutrophils or neutrophils from patients with chronic granulomatous disease (CGD)—a condition characterized by defective respiratory burst activity [1] [3]. The extracellular generation of PAHA demonstrates significant biological implications due to its occurrence in lymphoid compartments, potentially facilitating direct interaction with immune cells [1] [5].

Table 1: Comparative Features of PAHA Metabolic Pathways

FeatureHepatic PathwayExtracellular (Neutrophil) Pathway
Primary LocationLiver microsomesActivated neutrophils/monocytes
Key Enzyme(s)CYP2D6 (Cytochrome P450)Myeloperoxidase (MPO)
Cofactors/RequirementsNADPH, O₂H₂O₂ (from respiratory burst)
InhibitorsCarbon monoxide, SKF-525A, cimetidineSodium azide (NaN₃), catalase
Genetic InfluencesCYP2D6 polymorphismsChronic granulomatous disease (CGD) defects
Detection RequirementNone (direct)Ascorbic acid (stabilization)

Role of Neutrophil Myeloperoxidase in PAHA Biosynthesis

Myeloperoxidase (MPO), released during neutrophil degranulation, serves as the catalytic engine for extracellular PAHA formation. Biochemical studies confirm that activated neutrophils generate cytotoxic PAHA metabolites only when procainamide is present; its non-lupus-inducing analog, N-acetylprocainamide, remains inert under identical conditions [1] [3]. The mechanism involves MPO utilizing hydrogen peroxide (H₂O₂) to oxidize procainamide’s primary aromatic amine group, forming the hydroxylamine derivative.

This MPO-dependent pathway is validated through cell-free reconstitution experiments: When purified myeloperoxidase is combined with H₂O₂ (or an H₂O₂-generating system like glucose/glucose oxidase), it efficiently catalyzes procainamide oxidation to PAHA. The reaction is abolished by MPO inhibitors (e.g., sodium azide) and H₂O₂ scavengers (catalase), but unaffected by superoxide dismutase—indicating that superoxide (O₂•⁻) is not required [1] [3] [5]. Critically, MPO’s action extends beyond PAHA generation, potentially facilitating further oxidation to nitroso-procainamide, a highly reactive metabolite implicated in protein haptenation and immune activation [1] [5].

Hydrogen Peroxide (H₂O₂) and Respiratory Burst Involvement

The respiratory burst—a rapid oxygen consumption event in activated phagocytes—provides the essential co-substrate H₂O₂ for MPO-catalyzed PAHA formation. During this process, membrane-bound NADPH oxidase assembles and reduces molecular oxygen to superoxide (O₂•⁻), which is subsequently dismutated to H₂O₂. The dependence on respiratory burst-derived H₂O₂ is demonstrated by three key observations:

  • Catalase inhibition: Addition of catalase (which degrades H₂O₂) completely abolishes PAHA generation in activated neutrophil systems [1] [3].
  • CGD neutrophil failure: Neutrophils from CGD patients, incapable of producing H₂O₂ due to NADPH oxidase defects, fail to generate PAHA or cytotoxic metabolites upon activation [1] [3].
  • Dose-dependent H₂O₂ utilization: In cell-free systems, PAHA yield correlates directly with H₂O₂ concentration supplied to MPO [3].

The kinetics of PAHA formation align with the respiratory burst timeline, peaking within minutes of neutrophil stimulation by opsonized zymosan or phorbol esters. This rapid generation positions neutrophils as potent bioreactors for procainamide bioactivation during inflammation, creating a localized concentration of reactive metabolites within immunological sites [1] [5].

Table 2: Key Evidence for H₂O₂ and Respiratory Burst Role in PAHA Formation

Experimental ModelTreatment/ConditionEffect on PAHA/CytotoxicityInterpretation
Activated human neutrophilsNone (control)Cytotoxicity + PAHA detectedBaseline metabolic capacity
Catalase addedComplete inhibitionH₂O₂ essential for oxidation
Sodium azide (MPO inhibitor)Complete inhibitionMPO required
Superoxide dismutase addedNo inhibitionO₂•⁻ not directly involved
CGD patient neutrophilsActivated with opsonized zymosanNo cytotoxicity or PAHARespiratory burst defect prevents H₂O₂ gen.
Cell-free systemMPO + H₂O₂ + procainamidePAHA generatedMPO/H₂O₂ sufficient for oxidation

N-Acetylation as a Protective Metabolic Pathway

N-acetylation of procainamide, catalyzed by N-acetyltransferase 2 (NAT2) in the liver, represents a critical detoxification route diverting substrate from oxidative bioactivation. N-acetylprocainamide (NAPA) lacks the primary aromatic amine targeted by MPO and CYP enzymes, rendering it incapable of conversion to PAHA or nitroso derivatives [1] [2] [4]. This biochemical difference underpins NAPA’s clinical profile: it retains antiarrhythmic activity but does not induce lupus or generate the cytotoxic metabolites characteristic of procainamide [4] [7].

Human metabolomic studies using UPLC-ESI-QTOFMS reveal significant interspecies differences in N-acetylation efficiency. Humans exhibit extensive N-acylations (forming NAPA, N-propionyl-, N-butyrylprocainamide), whereas mice show minimal N-acetylation but enhanced N-oxidation—a metabolic disparity explaining procainamide’s failure to induce lupus in murine models [2] [4]. Genetic polymorphisms in NAT2 further modulate risk:

  • Slow acetylators (homozygous for NAT2*5, *6, *7, *14 alleles) exhibit prolonged exposure to unmetabolized procainamide, increasing substrate availability for CYP2D6 and MPO-mediated oxidation to PAHA [2] [4] [7].
  • Rapid acetylators efficiently convert procainamide to NAPA, delaying autoantibody emergence and reducing lupus incidence. Clinical data confirm slower seroconversion (ANA/anti-histone antibodies) and lower lupus risk in rapid acetylators [4] [7].

The protective effect of acetylation extends beyond hepatic metabolism. By eliminating the aniline group, N-acetylation prevents bioactivation not only by CYP2D6 but also by neutrophil MPO, thereby interrupting PAHA generation within lymphoid tissues—a proposed site for autoimmune initiation [1] [2] [4].

Properties

CAS Number

95576-27-5

Product Name

Procainamide 4-hydroxylamine

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17)

InChI Key

JBFULHOJGOVPTK-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO

Synonyms

4-hydroxylamino-N,N-diethylaminoethylbenzamide
para-hydroxylamine procainamide
procainamide 4-hydroxylamine

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.